

# Application Note: 1H and 13C NMR Spectral Analysis of Suberic Acid

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Suberic acid** (octanedioic acid) is a dicarboxylic acid with applications in the synthesis of polymers, plastics, and pharmaceuticals. Its chemical structure and purity are critical for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for its characterization. This document provides detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data and a standard protocol for the analysis of **suberic acid**.

#### **Chemical Structure**

Figure 1: Chemical structure of **Suberic Acid** (C<sub>8</sub>H<sub>14</sub>O<sub>4</sub>).

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **suberic acid**, providing a reference for its identification and characterization.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **suberic acid** is characterized by three main signals corresponding to the different methylene groups in the aliphatic chain.



Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-2, H-7	2.163	Triplet	4H
H-3, H-6	1.538	Quintet	4H
H-4, H-5	1.296	Multiplet	4H

Solvent: D2O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

## <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum of **suberic acid** shows four distinct signals, consistent with its symmetrical structure.

Carbon	Chemical Shift (ppm)	
C-1, C-8	187.021	
C-2, C-7	40.34	
C-3, C-6	31.242	
C-4, C-5	28.53	

Solvent: D2O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

# **Experimental Protocol: NMR Analysis of Suberic Acid**

This section outlines a standard operating procedure for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **suberic acid**.

### **Materials and Equipment**

- Suberic acid sample
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)



- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

#### **Sample Preparation**

- Weighing: Accurately weigh approximately 5-10 mg of the **suberic acid** sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Labeling: Properly label the NMR tube with the sample identification.

#### **NMR Data Acquisition**

- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nuclei (1H and 13C).
- 1H NMR Experiment:
  - Load standard proton acquisition parameters.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - Acquire the Free Induction Decay (FID).



- <sup>13</sup>C NMR Experiment:
  - Load standard carbon acquisition parameters (e.g., with proton decoupling).
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
  - Set an appropriate relaxation delay (e.g., 2 seconds).
  - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for <sup>1</sup>H NMR).
  - Acquire the FID.

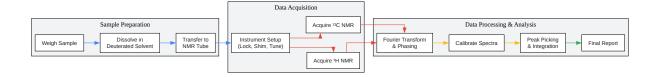
#### **Data Processing**

- Apply a Fourier transform to the acquired FIDs for both <sup>1</sup>H and <sup>13</sup>C spectra.
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).
- Integrate the peaks in the <sup>1</sup>H spectrum.
- Perform peak picking to identify the chemical shifts in both spectra.

# **Experimental Workflow Diagram**

The following diagram illustrates the logical flow of the NMR analysis process.





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Caption: Workflow for NMR analysis of **suberic acid**.

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# References

- 1. bmse000378 Suberic Acid at BMRB [bmrb.io]
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